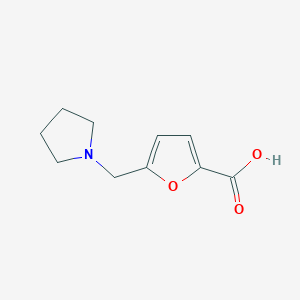

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by a furan ring substituted with a pyrrolidin-1-ylmethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Pyrrolidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a pyrrolidine derivative. The reaction is typically carried out under basic conditions using a suitable alkylating agent.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the furan ring. This can be achieved through various carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-pyrrolidin-1-ylmethyl-furan-2-methanol.

Scientific Research Applications

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Research: The compound is used in studies exploring its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: It is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The furan ring and pyrrolidin-1-ylmethyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in interactions with biological molecules through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

5-(1-Pyrrolidinylmethyl)-2-furoic acid: Similar structure with slight variations in the substitution pattern.

5-(2-Carbamoylpyrrolidin-1-yl)methylfuran-2-carboxylic acid: Contains an additional carbamoyl group.

5-(2-Oxopyrrolidin-1-yl)methyl-2-furoic acid: Contains an oxo group instead of the pyrrolidinyl group.

Uniqueness

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3, with a molecular weight of approximately 225.27 g/mol. The compound consists of a furan ring fused with a pyrrolidine moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, which could be attributed to the presence of the furan and pyrrolidine rings that enhance its interaction with microbial targets .

2. Neuroactive Properties

The compound's structural similarity to known neuroactive agents suggests potential applications in neurological disorders. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly GABAergic pathways. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels, providing therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring can significantly influence its pharmacological profile:

- Electron-donating groups : Enhance antimicrobial activity.

- Hydrophobic modifications : Improve membrane permeability and bioavailability.

Research indicates that modifications at specific positions on the furan or pyrrolidine rings can lead to compounds with improved efficacy against targeted pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives revealed that compounds structurally related to this compound demonstrated varying degrees of antimicrobial activity. The most potent derivatives were those with halogen substitutions, which increased their interaction with bacterial cell membranes .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives of pyrrolidine were evaluated for their impact on GABAergic transmission. The results indicated that certain modifications could enhance binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety and seizure disorders .

Properties

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFACEUEFDPCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355573 |

Source

|

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-49-4 |

Source

|

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.